molecular formula C14H14FNO3S B2951612 N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide CAS No. 670271-47-3

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide

Cat. No.: B2951612
CAS No.: 670271-47-3
M. Wt: 295.33
InChI Key: FNDUWCLSVHGEJG-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-fluorobenzenesulfonamide is a sulfonamide derivative characterized by a 4-ethoxyphenyl group attached to the nitrogen of a 3-fluorobenzenesulfonamide backbone. Sulfonamides are widely explored for therapeutic applications, including antimicrobial and anti-proliferative activities, as seen in related compounds () .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-2-19-13-8-6-12(7-9-13)16-20(17,18)14-5-3-4-11(15)10-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUWCLSVHGEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide typically involves the reaction of 4-ethoxyaniline with 3-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

    Starting Materials: 4-ethoxyaniline and 3-fluorobenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or chloroform, at room temperature or slightly elevated temperatures.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies to understand the interaction of sulfonamides with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Electronic and Steric Effects

  • Ethoxy vs. Hydroxy : The ethoxy group in the target compound is electron-donating, enhancing lipophilicity compared to the hydroxy analog (), which may improve membrane permeability but reduce hydrogen-bonding capacity .
  • Fluoro vs. Nitro : The 3-fluoro substituent offers moderate electron-withdrawing effects and metabolic stability, whereas the 3-nitro group () increases reactivity but may introduce toxicity concerns .

Research Findings and Key Studies

  • Synthetic Accessibility : Nitro-substituted analogs () are synthesized via straightforward sulfonylation, but fluorine introduction may require selective fluorination or halogen-exchange reactions .
  • Structural Surprises : The unexpected formation of a double sulfonamide () highlights the sensitivity of sulfonamide chemistry to reaction conditions, necessitating careful optimization .
  • Hydrogen-Bonding Networks : N-(4-Hydroxyphenyl)benzenesulfonamide () forms intermolecular O—H⋯O bonds, a feature absent in the ethoxy analog, which may impact crystallization and bioavailability .

Biological Activity

N-(4-ethoxyphenyl)-3-fluorobenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Its molecular formula is C13H14FNO2S, and it features both ethoxy and fluorine substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological pathways. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound disrupts bacterial growth and replication, demonstrating potential as an antimicrobial agent.

Additionally, the fluoro group may enhance binding affinity to molecular targets, potentially increasing specificity and potency against certain pathogens or cancer cells. This mechanism is critical in understanding its therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production in bacteria.

Anti-inflammatory Effects

Studies have shown that derivatives of sulfonamides can possess anti-inflammatory properties. The compound may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation.

Anticancer Potential

This compound has been explored for its anticancer activity. Research on structurally related compounds suggests that they can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Data Table: Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of folate synthesis
Anti-inflammatoryModulation of cytokine production
AnticancerInduction of apoptosis via signaling modulation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, supporting its potential use as an antibiotic.
  • Anti-inflammatory Properties : Research demonstrated that analogs of this compound reduced inflammation markers in vitro. The study highlighted its ability to downregulate pro-inflammatory cytokines in cellular models, indicating potential therapeutic benefits in inflammatory diseases.
  • Cancer Research : In a preclinical model, this compound showed promising results in inhibiting tumor growth. The compound was tested on various cancer cell lines, revealing its ability to induce cell cycle arrest and apoptosis .

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